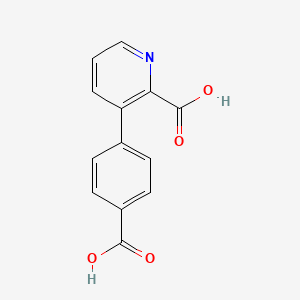
3-(4-Carboxyphenyl)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Carboxyphenyl)picolinic acid is an organic compound that features a picolinic acid moiety substituted with a carboxyphenyl group. This compound is of interest due to its potential applications in coordination chemistry and materials science. It serves as a versatile ligand in the formation of coordination polymers and metal-organic frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative. One common method is the hydrothermal self-assembly process, where the reactants are combined in an aqueous medium under elevated temperatures and pressures. This method allows for the formation of various coordination compounds by reacting the picolinic acid derivative with metal salts and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of hydrothermal synthesis and coordination chemistry are likely employed. Industrial-scale production would involve optimizing reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Carboxyphenyl)picolinic acid undergoes various chemical reactions, including:
Coordination Reactions: It forms coordination compounds with metal ions, resulting in diverse structures such as 0D monomers, 1D and 2D coordination polymers, and 3D metal-organic frameworks
Deprotonation: The carboxyl groups can be deprotonated under basic conditions, facilitating the formation of metal-ligand complexes.
Common Reagents and Conditions:
Metal Salts: Nickel(II) chloride, zinc(II) chloride, cobalt(II) chloride, etc.
Ancillary Ligands: 2,2’-bipyridine, 1,10-phenanthroline.
Reaction Conditions: Hydrothermal conditions, typically involving temperatures around 150-200°C and pressures of 10-20 bar
Major Products:
- Coordination polymers with varying dimensionalities.
- Metal-organic frameworks with unique topological structures .
Scientific Research Applications
3-(4-Carboxyphenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and separation technologies
Biology and Medicine: While specific biological applications are less documented, similar compounds are often explored for their potential in drug delivery and imaging.
Industry: The compound’s ability to form stable coordination complexes makes it valuable in materials science for developing new materials with specific properties
Mechanism of Action
The mechanism by which 3-(4-Carboxyphenyl)picolinic acid exerts its effects is primarily through its role as a ligand in coordination chemistry. It binds to metal ions through its carboxyl and pyridine groups, forming stable complexes. These complexes can exhibit unique properties such as luminescence, magnetism, and catalytic activity, depending on the metal ion and the overall structure of the coordination compound .
Comparison with Similar Compounds
4-(3-Carboxyphenyl)picolinic acid: Another isomer with similar coordination chemistry properties.
5-(3,4-Dicarboxylphenyl)picolinic acid: A tricarboxylic acid derivative used in similar applications.
Uniqueness: 3-(4-Carboxyphenyl)picolinic acid is unique due to its specific substitution pattern, which influences its coordination behavior and the types of structures it can form. This uniqueness allows for the creation of coordination compounds with distinct topological features and properties .
Properties
IUPAC Name |
3-(4-carboxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-5-3-8(4-6-9)10-2-1-7-14-11(10)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULNRUKIXODCMT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














